REACTION_CXSMILES
|
[Pb](SC#N)[S:2][C:3]#[N:4].ClCl.[CH2:10]1[O:18][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[O:11]1>C(O)(=O)C>[CH2:10]1[O:18][C:13]2[CH:14]=[CH:15][C:16]([S:2][C:3]#[N:4])=[CH:17][C:12]=2[O:11]1
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
[Pb](SC#N)SC#N
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C1OC2=C(C=CC=C2)O1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was added to ice-water (3.5 liters)
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)SC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.3 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 161.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |